molecular formula C13H12N2O2 B3013985 N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide CAS No. 1484975-37-2

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide

Cat. No. B3013985
CAS RN: 1484975-37-2
M. Wt: 228.251
InChI Key: KMDYUGFLCMCLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide, commonly known as HPPA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. HPPA is a derivative of acetaminophen, which is a widely used analgesic drug. However, unlike acetaminophen, HPPA has shown promise in treating various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Antiviral Applications

Emerging research suggests that HPA may inhibit viral replication. Its antiviral activity spans different families of viruses, including herpesviruses and influenza. Scientists are exploring its mechanisms and evaluating its efficacy against specific viral strains.

These diverse applications highlight the multifaceted nature of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide, making it an exciting compound for further investigation in both basic science and clinical contexts . Researchers worldwide are actively studying its potential, and its unique properties continue to inspire innovative research.

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)15-13(17)8-10-2-1-7-14-9-10/h1-7,9,16H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYUGFLCMCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.